Ethyl 1-amino-1H-indazole-6-carboxylate
Description
Ethyl 1-amino-1H-indazole-6-carboxylate is a heterocyclic compound featuring an indazole core substituted with an amino group at the 1-position and an ethyl ester at the 6-position. Its molecular formula is C₁₀H₁₁N₃O₂ (molecular weight: 205.22 g/mol).
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 1-aminoindazole-6-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)7-3-4-8-6-12-13(11)9(8)5-7/h3-6H,2,11H2,1H3 |
InChI Key |
GGVHHYMILOPYLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=NN2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl1-amino-1H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzaldehyde with hydrazine to form a hydrazone intermediate, which then undergoes cyclization to yield the indazole core. The ethyl ester group can be introduced through esterification reactions, while the amino group can be added via nucleophilic substitution reactions.
Industrial Production Methods
In industrial settings, the production of Ethyl1-amino-1H-indazole-6-carboxylate may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to maximize yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl1-amino-1H-indazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the indazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenated reagents and strong bases or acids are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole quinones, while reduction can produce amino-indazoles. Substitution reactions can result in a variety of functionalized indazole derivatives.
Scientific Research Applications
Ethyl1-amino-1H-indazole-6-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl1-amino-1H-indazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Key structural analogs differ in substituent positions, ester groups (ethyl vs. methyl), and additional functional groups (e.g., nitro, bromo). These modifications impact physicochemical properties and biological activity:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Ester Group Influence: Ethyl esters (e.g., Ethyl 1H-indazole-7-carboxylate) exhibit lower solubility in aqueous media compared to methyl esters (e.g., Methyl 6-amino-1H-indazole-4-carboxylate) due to increased hydrophobicity .
- Nitro/Bromo Substituents : Derivatives like 5-Bromo-4-nitro-1H-indazole show higher molecular weights and steric effects, likely reducing membrane permeability but increasing reactivity in electrophilic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
